5-(4-Fluorophenyl)pyridine-3-carbaldehyde
Overview
Description
5-(4-Fluorophenyl)pyridine-3-carbaldehyde is a compound that is structurally related to various other aromatic aldehydes which have been studied for their diverse applications in organic synthesis and material science. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from closely related compounds. For instance, 5-(4-Pyridyl)-2-thiophenecarbaldehyde has been used as a fluorescent derivatization reagent for the determination of primary alkylamines, indicating the potential utility of pyridine-carbaldehyde derivatives in analytical chemistry .
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions that may include the formation of heterocyclic rings, halogenation, and cross-coupling reactions. For example, 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes have been used as precursors in Sonogashira-type cross-coupling reactions to yield various substituted pyrazole-carbaldehydes . This suggests that similar synthetic strategies could be applicable for the synthesis of 5-(4-Fluorophenyl)pyridine-3-carbaldehyde.
Molecular Structure Analysis
The molecular structure of compounds similar to 5-(4-Fluorophenyl)pyridine-3-carbaldehyde has been investigated using both experimental and theoretical methods. For instance, the structure, vibrational frequencies, and optical properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde have been studied, providing insights into the effects of substituents on the molecular properties . These studies often involve density functional theory (DFT) calculations and can reveal information about the stability and electronic distribution within the molecule.
Chemical Reactions Analysis
The reactivity of pyridine-carbaldehyde derivatives can be inferred from studies on similar compounds. The presence of the aldehyde group makes these compounds versatile intermediates in various chemical reactions, such as condensation, cyclization, and nucleophilic addition. For example, pyrazole-carbaldehydes have been used to synthesize pyrazolo[4,3-c]pyridines, indicating that the aldehyde group can participate in heterocyclic ring formation .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like 5-(4-Fluorophenyl)pyridine-3-carbaldehyde can be deduced from related studies. The solvatochromic behavior and photophysical properties of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde have been examined, showing how solvent polarity can affect the optical properties of such compounds . These properties are crucial for applications in materials science, such as in the development of fluorescent probes or organic electronic materials.
Scientific Research Applications
Synthesis and Antimicrobial Activities
5-(4-Fluorophenyl)pyridine-3-carbaldehyde derivatives have been synthesized and investigated for their antimicrobial properties. For instance, 4-amino-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiols were formed from the treatment of this compound with 4-fluorobenzaldehyde or indol-3-carbaldehyde, showing good or moderate antimicrobial activity against various pathogens (Bayrak et al., 2009).
Structural and Spectroscopic Characterization
Compounds derived from 5-(4-Fluorophenyl)pyridine-3-carbaldehyde have been the subject of structural and spectroscopic characterization. For example, several derivatives were synthesized and characterized using various spectroscopic techniques, revealing their potential in vitro antitumor activities against different human tumor cell lines (Hernández et al., 2020).
Photophysical Properties
The compound's derivatives have also been studied for their photophysical properties. For instance, heterocyclic orthoaminoaldehyde derivatives were synthesized, and their absorption and emission properties were found to depend on the substituents present on the benzene ring in the newly annulated pyridine ring (Patil et al., 2010).
Molecular Docking and Drug Efficacy
The compound's derivatives have been used in molecular docking studies to investigate their potential as pharmacological agents. For example, one study investigated the optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of a derivative, concluding that the compound might exhibit phosphodiesterase inhibitory activity (Mary et al., 2015).
properties
IUPAC Name |
5-(4-fluorophenyl)pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-12-3-1-10(2-4-12)11-5-9(8-15)6-14-7-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBCBWOHFSIXOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CC(=C2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432188 | |
Record name | 5-(4-fluorophenyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluorophenyl)pyridine-3-carbaldehyde | |
CAS RN |
381684-96-4 | |
Record name | 5-(4-fluorophenyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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